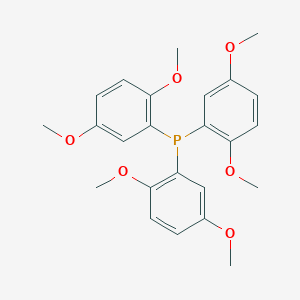

Tris(2,5-dimethoxyphenyl)phosphane

Description

Significance of Triarylphosphines as Tunable Ligands in Homogeneous Catalysis

Triarylphosphines are a cornerstone of homogeneous catalysis, primarily due to their versatile electronic and steric properties that can be finely tuned by modifying the aryl substituents. These ligands coordinate to transition metals, influencing the reactivity and selectivity of the catalytic center. The phosphorus atom's lone pair of electrons donates to the metal, forming a sigma bond, while the phosphorus-carbon antibonding orbitals can accept electron density from the metal's d-orbitals through back-bonding. This interplay of electron donation and acceptance dictates the electronic environment at the metal center, which in turn affects key catalytic steps such as oxidative addition, reductive elimination, and migratory insertion. The ability to systematically alter the substituents on the phenyl rings allows for the rational design of ligands to achieve desired catalytic outcomes in a wide array of reactions, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. sigmaaldrich.comsigmaaldrich.com

The Unique Stereoelectronic Properties of Ortho-Substituted Arylphosphines

The introduction of substituents at the ortho positions of the aryl rings in triarylphosphines imparts unique stereoelectronic properties. Sterically, ortho-substituents increase the bulkiness of the ligand, which is quantified by the Tolman cone angle. This steric hindrance can create a specific coordination environment around the metal center, promoting certain reaction pathways while disfavoring others, often leading to enhanced selectivity. Electronically, ortho-substituents, such as methoxy (B1213986) groups, can influence the electron-donating ability of the phosphine (B1218219). The presence of these groups can increase the electron density on the phosphorus atom, making the ligand a stronger electron donor. This enhanced basicity can impact the stability and reactivity of the resulting metal complex.

Overview of Tris(2,5-dimethoxyphenyl)phosphane: Position within Dimethoxyphenylphosphane Research

This compound, with the chemical formula C24H27O6P and CAS number 85417-61-4, is a specific isomer within the broader family of dimethoxyphenylphosphanes. google.com While its existence is documented, in-depth academic studies focusing solely on this compound are scarce in the available literature. Its structural isomers, particularly Tris(2,6-dimethoxyphenyl)phosphine (B1586704) and Tris(3,5-dimethoxyphenyl)phosphine, have garnered more significant research attention. The 2,5-disubstitution pattern places one methoxy group in the ortho position and the other in the meta position relative to the phosphorus-bound carbon. This unique arrangement is expected to confer a distinct set of stereoelectronic properties that differ from its isomers where both substituents are in ortho (2,6-) or meta (3,5-) positions.

Academic Research Landscape and Contributions of this compound Analogues

The academic research landscape is rich with studies on analogues of this compound, which provide valuable insights into how the substitution pattern on the phenyl ring influences catalytic activity. For instance, Tris(2,6-dimethoxyphenyl)phosphine is recognized for its utility in various cross-coupling reactions. sigmaaldrich.com The two ortho-methoxy groups create a highly electron-rich phosphorus center and significant steric bulk, which can be advantageous in specific catalytic applications. Another well-studied analogue is Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), which is noted for its strong Lewis basicity and has been effectively used as a catalyst in its own right for reactions like the oxa-Michael reaction. rsc.orgrsc.org The electronic and steric properties of these analogues provide a framework for predicting the potential behavior of this compound.

| Compound Name | CAS Number | Molecular Formula | Key Research Highlights |

| This compound | 85417-61-4 | C24H27O6P | Limited specific research available. google.com |

| Tris(2,6-dimethoxyphenyl)phosphine | 85417-41-0 | C24H27O6P | Used in various cross-coupling reactions. sigmaaldrich.com |

| Tris(3,5-dimethylphenyl)phosphine | 69227-47-0 | C24H27P | Employed in hydrogenation and cross-coupling reactions. sigmaaldrich.com |

| Tris(2,4,6-trimethoxyphenyl)phosphine | 91608-15-0 | C27H33O9P | Acts as a strong Lewis base catalyst. rsc.orgrsc.org |

Research Objectives and Scope of the Comprehensive Review

Given the limited direct research on this compound, the primary objective of this review is to provide a comprehensive overview by leveraging the extensive knowledge available for its structural isomers and other substituted triarylphosphines. This article will synthesize information to infer the expected stereoelectronic properties and potential catalytic applications of the target compound. The scope is strictly focused on the chemical nature of this compound and its analogues within the context of organophosphorus chemistry and catalysis. By examining the established principles of ligand design and the detailed findings for related compounds, this review aims to build a scientifically grounded understanding of this compound and to stimulate further empirical investigation into its unique characteristics.

Structure

3D Structure

Properties

CAS No. |

85417-61-4 |

|---|---|

Molecular Formula |

C24H27O6P |

Molecular Weight |

442.4 g/mol |

IUPAC Name |

tris(2,5-dimethoxyphenyl)phosphane |

InChI |

InChI=1S/C24H27O6P/c1-25-16-7-10-19(28-4)22(13-16)31(23-14-17(26-2)8-11-20(23)29-5)24-15-18(27-3)9-12-21(24)30-6/h7-15H,1-6H3 |

InChI Key |

VMFMHGFERNHYIV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)P(C2=C(C=CC(=C2)OC)OC)C3=C(C=CC(=C3)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Tris Dimethoxyphenyl Phosphanes

Established Synthetic Pathways for Triarylphosphines

The construction of the carbon-phosphorus (C-P) bond is central to the synthesis of triarylphosphines. Over the years, several reliable strategies have been developed, each with its own advantages and substrate scope.

Nucleophilic Substitution Reactions with Halophosphines and Organometallic Reagents

The most widespread and versatile method for synthesizing triarylphosphines involves the reaction of a phosphorus halide with an organometallic reagent. rsc.org This approach typically utilizes organolithium or Grignard (organomagnesium) reagents. nih.govresearchgate.net The organometallic compound, acting as a nucleophile, displaces the halide ions on the phosphorus electrophile, such as phosphorus trichloride (B1173362) (PCl₃), to form the tertiary phosphine (B1218219).

The general reaction can be represented as: 3 Ar-M + PCl₃ → (Ar)₃P + 3 MCl (Where Ar = aryl group and M = Li or MgBr)

This method's popularity stems from its broad applicability, allowing for the synthesis of a diverse range of symmetric and asymmetric phosphines. rsc.org For instance, the reaction of an aryl magnesium bromide with PCl₃ or PCl₅ has been successfully used to prepare various triarylphosphines. rsc.org While effective, the synthesis often requires controlled conditions due to the high reactivity and, in some cases, the hazardous nature of the reagents like phosphorus trichloride. researchgate.net

Table 1: Synthesis of Tertiary Phosphines using Organometallic Reagents

| Organometallic Reagent | Phosphorus Halide | Product Type | Reference |

| Alkyl/Aryl Magnesium Halide | Chlorodiphenylphosphine | Mixed Arylalkyl Tertiary Phosphines | rsc.org |

| Aryl Magnesium Bromide | PCl₃ | Symmetric Triarylphosphines | rsc.org |

| Organolithium Compounds | Dichloroorganylphosphine | Unsymmetrical Phosphines | rsc.org |

| Grignard Reagents | PCl₃ / PCl₅ | Tris(p-trimethylsilylphenyl)phosphine | rsc.org |

Approaches Involving Metal Phosphides and Alkyl Halides

An alternative route to tertiary phosphines involves the use of metal phosphides. rsc.org In this method, a metal phosphide (B1233454), such as sodium phosphide (Na₃P) or a lithium diarylphosphide (LiPAr₂), acts as the nucleophile, reacting with an aryl or alkyl halide. Lithium phosphides can be prepared through the reaction of an appropriate chlorophosphine with metallic lithium. researchgate.net

This pathway is particularly useful for creating phosphines with specific alkyl or functionalized groups. For example, primary and secondary alkyl phosphines can be prepared from elemental phosphorus or phosphorus trichloride, which is first converted to trisodium (B8492382) phosphide and then reacted with alkyl halides. semanticscholar.org

Reduction-Based Syntheses of Phosphorus Compounds

The reduction of higher-oxidation-state phosphorus compounds, particularly phosphine oxides, is a fundamental method for obtaining tertiary phosphines. rsc.orgsigmaaldrich.com The P=O bond in a phosphine oxide is strong, requiring potent reducing agents for its cleavage. Various silanes, such as trichlorosilane, are commonly employed for this purpose, often in the presence of a base.

This method is crucial for purification strategies where a phosphine might be intentionally oxidized to the more stable phosphine oxide for easier handling and purification, followed by a final reduction step to yield the desired phosphine. chemrxiv.org Additionally, other phosphorus compounds like phosphonates and phosphonoselenoates can be reduced to form primary phosphines. prepchem.com More sustainable approaches are also being explored, such as the mechanochemical reduction of condensed phosphates to produce phosphite, which serves as a precursor to other organophosphorus compounds. rsc.orglibretexts.org

Hydrophosphination Strategies for C-P Bond Formation

Hydrophosphination represents an atom-economical approach to forming C-P bonds. This reaction involves the addition of a P-H bond across an unsaturated carbon-carbon multiple bond (an alkene or alkyne). orgsyn.orgchemohollic.com The reaction can be catalyzed by various means, including bases, free-radical initiators, or, most commonly, transition metal complexes. chemrxiv.orgchemohollic.com

Metal-catalyzed hydrophosphination offers significant control over the regioselectivity and stereoselectivity of the addition. Catalysts based on palladium, nickel, copper, and other metals have been developed, expanding the scope and utility of this method for creating functionalized phosphines. orgsyn.org For example, copper(II) acetylacetonate (B107027) (Cu(acac)₂) has been shown to be an effective precatalyst for the hydrophosphination of alkenes under photochemical conditions. orgsyn.org

Table 2: Catalytic Systems for Hydrophosphination Reactions

| Catalyst System | Substrate | Key Feature | Reference |

| Cobalt catalyst / Butyllithium | Alkynes | Stereoselective reaction | |

| Copper(II) acetylacetonate (Cu(acac)₂) | Alkenes | Photochemically aided, general precatalyst | orgsyn.org |

| Palladium Complexes | Enones | Asymmetric hydrophosphination | |

| Ytterbium–imine complex | Enynes | Synthesis of alkenylphosphines |

Targeted Synthesis of Tris(2,5-dimethoxyphenyl)phosphane

The synthesis of the specific triarylphosphine, this compound, relies on the foundational principles of C-P bond formation, particularly through the use of organometallic reagents.

Application of Metallation Techniques (e.g., using organolithium reagents)

The most direct and established route for synthesizing this compound involves the reaction of an organometallic derivative of 1,4-dimethoxybenzene (B90301) with a suitable phosphorus halide, such as phosphorus trichloride (PCl₃). The key step is the generation of the 2,5-dimethoxyphenyllithium intermediate.

The synthetic sequence is as follows:

Starting Material : The synthesis begins with 1,4-dimethoxybenzene.

Lithiation : The aromatic ring of 1,4-dimethoxybenzene is metallated using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium. The methoxy (B1213986) groups direct the lithiation to an adjacent ortho position. This reaction generates the key nucleophile, 2,5-dimethoxyphenyllithium. The use of organolithium reagents for such metallation and subsequent reaction is a standard and powerful tool in organic synthesis.

Phosphorylation : The generated organolithium reagent is then reacted in situ with phosphorus trichloride. Three equivalents of the 2,5-dimethoxyphenyllithium species react in a nucleophilic substitution to displace the three chloride atoms on the phosphorus center.

Workup and Isolation : The reaction is quenched, and the final product, this compound, is isolated and purified.

This organolithium-based approach is a cornerstone of phosphine synthesis, providing a reliable pathway to a vast number of triarylphosphines, including those with specific substitution patterns like the target compound. nih.gov

Control of Substitution Patterns for Specific Isomers (e.g., 2,5- vs. 2,6-dimethoxyphenyl)

The synthesis of specific isomers of tris(dimethoxyphenyl)phosphanes is fundamentally dependent on the choice of the starting substituted aromatic precursor. The most prevalent methods involve the reaction of a phosphorus electrophile, typically a phosphorus trihalide like phosphorus trichloride (PCl₃), with an organometallic nucleophile derived from the appropriately substituted methoxybenzene.

To synthesize a specific isomer such as This compound , the synthetic route would commence with 1-bromo-2,5-dimethoxybenzene (B144562). This precursor can be converted into an organometallic reagent, either a Grignard reagent or an organolithium species.

Grignard Reagent Method: The reaction of 1-bromo-2,5-dimethoxybenzene with magnesium metal yields the corresponding Grignard reagent, (2,5-dimethoxyphenyl)magnesium bromide. Subsequent reaction of three equivalents of this Grignard reagent with one equivalent of phosphorus trichloride results in the formation of the desired this compound.

Organolithium Method: Alternatively, the bromo-precursor can be subjected to lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium at low temperatures, to generate (2,5-dimethoxyphenyl)lithium. This highly reactive nucleophile is then reacted with PCl₃ to afford the target phosphine.

The same principles apply to the synthesis of other isomers. For the preparation of Tris(2,6-dimethoxyphenyl)phosphine (B1586704) , the required starting material is 1-bromo-2,6-dimethoxybenzene. sigmaaldrich.com The steric hindrance imposed by the two ortho-methoxy groups in the 2,6-isomer can influence the reaction conditions required for a successful synthesis, sometimes necessitating longer reaction times or higher temperatures compared to the less hindered 2,5-isomer. The general synthetic approach remains the most reliable method for controlling the final substitution pattern of the triarylphosphine product. rsc.org

Derivatization and Functionalization Reactions

Tris(dimethoxyphenyl)phosphanes serve as versatile starting materials for the synthesis of a variety of derivatives. These reactions typically exploit the nucleophilic nature of the phosphorus(III) center.

Synthesis of Tris(dimethoxyphenyl)phosphine Chalcogenides (e.g., Sulfides, Selenides)

The oxidation of tertiary phosphines to their corresponding phosphine chalcogenides is a common and straightforward derivatization. rsc.org These compounds, containing a P=E bond (where E = S, Se), are typically colorless, air-stable solids. wikipedia.org

The synthesis of Tris(dimethoxyphenyl)phosphine sulfide (B99878) and Tris(dimethoxyphenyl)phosphine selenide (B1212193) is generally achieved by the direct reaction of the parent phosphine with an elemental chalcogen. wikipedia.orgresearchgate.net The phosphine is dissolved in a suitable solvent, such as toluene (B28343) or dichloromethane (B109758), and treated with elemental sulfur or selenium. The reaction mixture is often heated to facilitate the conversion. researchgate.net

For instance, the structure of tris(2,6-dimethoxyphenyl)phosphine sulfide has been characterized, revealing a distorted propeller geometry and a P=S bond length of 1.969(1) Å. tandfonline.com Similarly, tris(2-methoxyphenyl)phosphine (B1216234) selenide has been synthesized and its crystal structure determined, showing a P=Se bond length of 2.1194 (11) Å. researchgate.net These reactions provide a reliable route to the corresponding chalcogenides, which have applications as ligands in coordination chemistry and as intermediates in further synthetic transformations. researchgate.netmdpi.com

Table 1: Synthesis of Tris(dimethoxyphenyl)phosphine Chalcogenides

| Derivative | Reagent | General Conditions |

|---|---|---|

| Tris(dimethoxyphenyl)phosphine sulfide | Elemental Sulfur (S₈) | The phosphine and sulfur are stirred in a solvent like toluene, often with heating. The product can be purified by crystallization. wikipedia.org |

Formation of Phosphine-Borane Adducts for Stability and Purification

Tertiary phosphines readily form stable adducts with boranes. nih.gov These phosphine-borane adducts, with the general formula R₃P-BH₃, are valuable for several reasons. The formation of the adduct protects the phosphine from oxidation, as the lone pair on the phosphorus is engaged in a dative bond with the Lewis acidic boron atom. This enhanced stability allows for easier handling and purification of phosphines that might otherwise be sensitive to air. wikipedia.org

The synthesis of a Tris(dimethoxyphenyl)phosphine-borane adduct is typically accomplished by reacting the phosphine with a source of borane (B79455), such as a borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) complex. wikipedia.org The reaction is generally clean and high-yielding.

A key advantage of this method is the reversibility of the adduct formation. The parent phosphine can be readily liberated from the borane adduct by treatment with a suitable amine, such as diethylamine (B46881) or DABCO, which displaces the phosphine from the borane complex. wikipedia.org This protection-deprotection strategy is a cornerstone in the synthesis and purification of many organophosphorus compounds. nih.gov

Table 2: Phosphine-Borane Adduct Formation and Deprotection

| Process | Reagents | Purpose |

|---|---|---|

| Adduct Formation | Phosphine + Borane source (e.g., BH₃·THF) | Protection of the phosphine from oxidation; allows for purification. wikipedia.org |

| Deprotection | Phosphine-Borane Adduct + Amine (e.g., Et₂NH) | Liberation of the free phosphine for subsequent reactions. wikipedia.org |

Preparation and Characterization of Phosphonium (B103445) Salts

The nucleophilic phosphorus atom in tris(dimethoxyphenyl)phosphanes can react with electrophiles to form quaternary phosphonium salts. These salts are ionic compounds with a wide range of applications, including as phase-transfer catalysts and as intermediates in reactions like the Wittig olefination. researchgate.netgoogle.com

A standard method for preparing phosphonium salts is the SN2 reaction between the phosphine and an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). youtube.com The phosphine attacks the electrophilic carbon of the alkyl halide, displacing the halide to form the phosphonium salt. The reaction is often carried out by heating the reactants in a suitable solvent like toluene or acetonitrile. youtube.com

A more specialized route involves the reaction of phosphines with stable carbenium ions. For example, a library of phosphonium salts has been synthesized by reacting various phosphines with tris(2,6-dimethoxyphenyl)carbenium salts. researchgate.net This demonstrates that the derivatization is applicable to sterically hindered and electronically rich systems related to the title compound. The resulting phosphonium salts are typically crystalline solids that can be characterized by spectroscopic methods such as NMR.

Table 3: General Methods for Phosphonium Salt Preparation

| Method | Electrophile | General Conditions |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | The phosphine and alkyl halide are reacted, often with heating, in a solvent such as toluene or without a solvent. The salt often precipitates upon cooling. google.comyoutube.com |

| Reaction with Carbenium Ions | Pre-formed Carbenium Salt (e.g., [Ar₃C]⁺[BF₄]⁻) | The phosphine and carbenium salt are mixed in a solvent like dichloromethane at room temperature. researchgate.net |

| From Alcohols | Alcohols (via in situ activation) | Alcohols can be converted to phosphonium salts in one-pot procedures, for example, by using trimethylsilyl (B98337) bromide and triphenylphosphine (B44618). nih.gov |

Advanced Structural and Spectroscopic Characterization of Tris 2,5 Dimethoxyphenyl Phosphane and Its Coordination Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. For a compound like Tris(2,5-dimethoxyphenyl)phosphane, a suite of NMR experiments would be essential for its characterization.

Phosphorus-31 NMR Spectroscopy: Chemical Shifts and Ligand Environment

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. For a free phosphine (B1218219) ligand like this compound, the ³¹P NMR spectrum would show a single resonance. Its chemical shift would be influenced by the electron-donating methoxy (B1213986) groups. Upon coordination to a metal center, this chemical shift would change significantly, providing insight into the nature of the metal-ligand bond and the coordination number of the metal. Different coordination environments would result in different chemical shifts, allowing for the characterization of various complexes in solution.

Proton and Carbon-13 NMR Spectroscopy: Substituent Effects and Conformational Preferences

¹H and ¹³C NMR spectroscopy would be used to characterize the organic framework of the ligand. The signals for the aromatic protons and carbons, as well as the methoxy groups, would confirm the 2,5-substitution pattern. The coupling constants between phosphorus and the carbon atoms of the phenyl rings (J-coupling) would provide valuable information about the connectivity and the dihedral angles within the molecule. These spectra would also be crucial in analyzing the effects of metal coordination on the ligand's structure.

Variable-Temperature NMR Studies on Ligand Dynamics and Fluxionality

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes in molecules, such as bond rotation or ligand exchange. For this compound and its complexes, VT-NMR could reveal information about the rotation of the phenyl rings around the P-C bonds. In coordination complexes, this technique can be used to study the exchange of ligands or the fluxional behavior of the entire complex, providing insights into the energetics of these processes.

X-ray Crystallography: Precise Molecular and Supramolecular Architecture

X-ray crystallography provides a definitive, three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and torsion angles.

Determination of Phosphorus Coordination Geometry and Bond Parameters

A crystal structure of a this compound coordination complex would unambiguously determine the geometry around the phosphorus atom and the metal center. This includes the P-C bond lengths and C-P-C bond angles within the ligand, as well as the M-P bond length upon coordination. These parameters are critical for understanding the steric and electronic properties of the ligand.

Elucidation of Metal-Ligand Connectivity and Geometries within Coordination Complexes

The geometry and connectivity of metal complexes containing phosphine ligands are dictated by both the steric bulk and the electronic properties of the ligand, as well as the nature of the metal center. tcichemicals.com Phosphines like this compound function as soft σ-donating ligands through their phosphorus lone pair. tcichemicals.com They are also capable of acting as π-acceptors by utilizing the P-C σ* anti-bonding orbitals to accept electron density from filled metal d-orbitals. wikipedia.org This dual bonding capability stabilizes a wide variety of organometallic complexes. tcichemicals.com

While specific crystal structures for complexes of this compound are not extensively detailed in publicly accessible literature, structural data for the closely related isomer, Tris(2,6-dimethoxyphenyl)phosphine (B1586704) (TDMPP), are available through the Crystallography Open Database (COD), providing insight into the expected coordination behavior. nih.gov The coordination of phosphine ligands to a metal center (M) results in the formation of a direct M-P bond. The resulting geometries are highly dependent on the metal's coordination number and oxidation state. For instance, two-coordinate complexes, common for metals like Ag(I) and Au(I), typically adopt a linear or near-linear geometry. nih.gov Four-coordinate complexes can exhibit either tetrahedral or square planar geometries. wikipedia.org

In complexes of related substituted triarylphosphines, the M-P bond lengths and the C-P-C bond angles within the ligand are key parameters. Upon coordination, a slight elongation of the P-C bonds and a widening of the C-P-C angles are often observed to accommodate the steric demand of the metal center. acs.org For example, in two-coordinate silver(I) and gold(I) halide complexes with the bulky tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) ligand, the P-M-X (where X is a halide) angle is nearly linear (176-178°), demonstrating a well-defined two-coordinate geometry. nih.gov

| Metal Center | Coordination Number | Typical Geometry | Illustrative Example (Related Ligand) |

|---|---|---|---|

| Ag(I), Au(I) | 2 | Linear | [AuCl(TTMPP)] |

| Pd(II), Pt(II) | 4 | Square Planar | trans-PdCl₂(P(m-tolyl)₃)₂ acs.org |

| Ni(II) | 4 | Tetrahedral | NiCl₂[OP(C₆H₅)₃]₂ (phosphine oxide) wikipedia.org |

| Rh(I) | 4 | Square Planar | Wilkinson's Catalyst (RhCl(PPh₃)₃) wikipedia.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing bonding in molecules like this compound and its metal complexes. youtube.comfrontiersin.org The two techniques are complementary; IR spectroscopy measures the absorption of radiation by vibrating molecules, dependent on a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of radiation, which depends on a change in the molecule's polarizability. youtube.comyoutube.com

The vibrational spectrum of this compound is expected to be rich, with characteristic bands arising from its constituent parts. These include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. scielo.org.za

Aliphatic C-H stretching: From the methoxy (-OCH₃) groups, usually found between 3000-2850 cm⁻¹. scielo.org.za

C=C stretching: Vibrations of the phenyl rings, appearing in the 1600-1450 cm⁻¹ range.

C-O-C stretching: Asymmetric and symmetric stretching of the ether linkages, which give rise to strong bands, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

P-C stretching: The phosphorus-aryl carbon bond vibrations, which are often coupled with other modes and can be found in the 1100-1000 cm⁻¹ region. youtube.com

Aromatic C-H out-of-plane bending: These bands are sensitive to the substitution pattern on the benzene (B151609) ring and appear in the 900-650 cm⁻¹ region. For a 1,2,4-trisubstituted pattern, as in the 2,5-dimethoxyphenyl rings, characteristic bands are expected around 850-790 cm⁻¹. researchgate.net

Upon coordination to a metal, the most significant change in the vibrational spectrum is the appearance of new, low-frequency bands corresponding to the metal-ligand vibrations. The metal-phosphorus (M-P) stretching vibration is a key diagnostic band for confirming coordination. These bands typically appear in the far-infrared or low-frequency Raman region, with their exact position depending on the mass of the metal, the nature of the other ligands, and the coordination geometry. For instance, M-P stretching frequencies have been assigned in the 275-160 cm⁻¹ range for various nickel and palladium phosphine complexes. nih.gov

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Technique |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | -OCH₃ | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | IR, Raman |

| Asymmetric C-O-C Stretch | Aryl Ether | ~1250 | IR (Strong) |

| P-C Stretch | Phosphorus-Aryl | 1100 - 1000 | IR, Raman |

| M-P Stretch | Metal-Phosphorus | 500 - 150 | Far-IR, Raman |

Advanced Electronic Spectroscopy and Electrochemical Investigations

UV-Visible spectroscopy provides insight into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption spectrum of a triarylphosphine is typically characterized by transitions involving the phosphorus lone pair and the π-system of the aromatic rings. scielo.org.za The primary electronic transitions expected are:

π → π transitions:* These high-energy transitions occur within the aromatic phenyl rings. They are generally responsible for strong absorption bands in the UV region.

n → π transitions:* These transitions involve the promotion of an electron from the non-bonding lone pair on the phosphorus atom to an anti-bonding π* orbital of the aromatic system. These are typically lower in energy and intensity compared to the π → π* transitions.

The presence of two electron-donating methoxy groups on each phenyl ring is expected to have a significant impact on the electronic transitions. These groups increase the electron density of the aromatic system, which generally raises the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO gap, leading to a bathochromic (red) shift of the absorption maxima compared to unsubstituted triphenylphosphine (B44618). researchgate.net Studies on related methoxy-substituted phosphines confirm that increasing methoxy substitution influences the absorption properties. researchgate.net

| Transition Type | Orbitals Involved | Expected Spectral Region | Relative Intensity |

|---|---|---|---|

| π → π | π (Aromatic) → π (Aromatic) | UV-C to UV-B (~200-300 nm) | High |

| n → π | n (Phosphorus) → π (Aromatic) | UV-A (~300-350 nm) | Low to Medium |

The redox behavior of this compound is characterized by its ability to undergo oxidation. Cyclic voltammetry is the primary technique used to investigate these processes, revealing the potential at which oxidation occurs. Triarylphosphines typically undergo a one-electron oxidation to form a corresponding radical cation (P⁺•). researchgate.netrsc.org

The oxidation potential is highly sensitive to the electronic nature of the substituents on the aryl rings. Electron-donating groups, such as the methoxy groups in this compound, increase the electron density on the phosphorus atom. nih.gov This increased electron density makes the phosphine more susceptible to oxidation, resulting in a lower (less positive) oxidation potential compared to less electron-rich phosphines like triphenylphosphine. researchgate.netnih.gov For example, studies on a series of methoxy-substituted triarylphosphines show a clear trend of decreasing oxidation potential with an increasing number of methoxy groups. nih.gov This indicates that this compound is a relatively strong electron donor and is more easily oxidized than its non-methoxylated counterpart.

| Compound | Substituents | Relative Oxidation Potential | Electronic Effect |

|---|---|---|---|

| Triphenylphosphine (TPP) | None | Higher | Baseline |

| Tris(4-methoxyphenyl)phosphine | -OCH₃ (para) | Lower than TPP | Electron-donating |

| This compound | -OCH₃ (ortho, meta) | Expected to be low | Strongly electron-donating |

| Tris(2,4,6-trimethoxyphenyl)phosphine (TMTPP) | -OCH₃ (ortho, para) | Very low | Very strongly electron-donating |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the definitive spectroscopic technique for the detection and characterization of paramagnetic species, such as the radical cation of this compound formed upon oxidation. libretexts.org The ESR spectrum provides two key pieces of information: the g-value, which is characteristic of the electronic environment of the unpaired electron, and the hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei. nih.gov

For a phosphorus-centered radical, the spectrum is dominated by the interaction with the ³¹P nucleus, which has a nuclear spin of I = 1/2 and 100% natural abundance. kuleuven.be This interaction splits the ESR signal into a large, characteristic doublet. The magnitude of this splitting, the hyperfine coupling constant (A(³¹P)), is directly proportional to the amount of unpaired electron spin density localized on the phosphorus atom. tue.nl In triarylphosphine radical cations, the geometry around the phosphorus atom can range from pyramidal to nearly planar, which influences the hybridization of the singly occupied molecular orbital (SOMO) and, consequently, the A(³¹P) value. tue.nlacs.org For example, the radical cation of tris(2,6-dichlorophenyl)phosphine exhibits a very large phosphorus coupling constant of 366 Gauss, indicative of significant spin density on the phosphorus. researchgate.net

Further, smaller hyperfine couplings to the hydrogen nuclei (¹H, I = 1/2) on the dimethoxyphenyl rings can often be resolved, providing additional information about the delocalization of the unpaired electron over the ligand framework. rsc.org

| ESR Parameter | Information Provided | Expected Observation for [this compound]⁺• |

|---|---|---|

| g-value | Electronic environment of the unpaired electron. | Close to the free-electron value (~2.0023), typical for organic radicals. rsc.org |

| Hyperfine Coupling (³¹P) | Interaction with the phosphorus nucleus; indicates spin density on P. | A large doublet splitting, with A(³¹P) on the order of hundreds of Gauss. researchgate.net |

| Hyperfine Coupling (¹H) | Interaction with hydrogen nuclei; indicates spin delocalization. | Smaller, complex splitting pattern superimposed on the main doublet. |

Stereoelectronic Properties and Ligand Design Principles of Tris Dimethoxyphenyl Phosphanes

Quantification of Electron-Donating Capacity

The electron-donating capacity of a phosphine (B1218219) ligand is a critical factor in determining the reactivity of its metal complexes. Several descriptors have been developed to quantify this property, with the Tolman Electronic Parameter (TEP) being a widely recognized metric.

Determination of Tolman Electronic Parameter (TEP) and Related Electronic Descriptors

The Tolman Electronic Parameter (TEP) is an experimentally determined value that quantifies the electron-donating or -withdrawing ability of a phosphine ligand. wikipedia.org It is derived from the A1 C-O vibrational stretching frequency (ν(CO)) of a nickel-carbonyl complex, [LNi(CO)3], where L is the phosphine ligand of interest. wikipedia.org A lower ν(CO) value indicates a more electron-rich nickel center, and therefore, a more strongly electron-donating phosphine ligand. wikipedia.org This is because increased electron density on the metal leads to greater π-backbonding into the antibonding π* orbitals of the CO ligands, which weakens the C-O bond and lowers its stretching frequency. wikipedia.org

Role of Methoxy (B1213986) Groups in Enhancing Electron Density at Phosphorus

The presence of methoxy (-OCH₃) groups on the aryl rings of a triarylphosphine significantly influences its electronic properties. The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. stackexchange.com This resonance effect increases the electron density on the aryl ring, and consequently, on the phosphorus atom, making the phosphine a stronger electron donor. stackexchange.com

While oxygen is an electronegative atom and exerts an electron-withdrawing inductive effect through the σ-bond framework, the resonance effect is generally dominant, especially when the methoxy group is in the ortho or para position relative to the phosphorus atom. stackexchange.comkhanacademy.org This enhanced electron-donating ability is a key feature of methoxy-substituted triarylphosphines like tris(2,5-dimethoxyphenyl)phosphane.

Assessment of Steric Hindrance and Ligand Bulkiness

The steric bulk of a phosphine ligand is as crucial as its electronic properties in dictating the coordination environment and reactivity of a metal complex. The ligand cone angle is a widely used parameter to quantify this steric hindrance.

Calculation and Experimental Determination of Ligand Cone Angles

The ligand cone angle (θ) is a measure of the steric bulk of a phosphine ligand. It is defined as the solid angle at the metal center that is occupied by the ligand. wikipedia.org Originally developed by Chadwick A. Tolman, this parameter is determined from space-filling models or calculated from crystallographic data of metal-phosphine complexes. wikipedia.org A larger cone angle indicates greater steric hindrance around the metal center. wikipedia.org This steric bulk can influence the number of ligands that can coordinate to a metal, as well as the rate and selectivity of catalytic reactions. libretexts.orgumb.edu

While the specific cone angle for this compound is not explicitly documented, the values for structurally similar phosphines can provide an estimation. For example, tris(2,6-dimethoxyphenyl)phosphine (B1586704), which has methoxy groups in both ortho positions, is expected to have a significant cone angle due to the steric clash of these ortho substituents.

Comparative Analysis of Tris(dimethoxyphenyl)phosphane with Other Phosphine Ligands

To understand the unique properties of this compound, it is useful to compare it with other common phosphine ligands. The interplay of electronic and steric effects distinguishes different phosphines and dictates their suitability for various applications.

Phosphine ligands can be broadly categorized based on their electronic and steric properties. For example, trialkylphosphines like trimethylphosphine (B1194731) (PMe₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are generally strong electron donors but differ significantly in their steric bulk. wikipedia.orgquora.com In contrast, triarylphosphines like triphenylphosphine (B44618) (PPh₃) are less electron-donating than many trialkylphosphines but offer different steric profiles. wikipedia.org

The introduction of methoxy groups, as in tris(p-methoxyphenyl)phosphine and this compound, enhances the electron-donating ability compared to the parent triphenylphosphine. wikipedia.org The position of the methoxy groups is crucial; ortho-methoxy groups, as in this compound, are expected to create a more sterically hindered environment than para-methoxy groups. This combination of enhanced electron-donating capacity and significant steric bulk makes tris(dimethoxyphenyl)phosphanes a distinct class of ligands.

Interactive Data Table: Comparison of Phosphine Ligand Properties

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) |

| P(t-Bu)₃ | 2056.1 wikipedia.org | 182 libretexts.org |

| PMe₃ | 2064.1 wikipedia.org | 118 libretexts.org |

| P(C₆H₄OMe)₃ | 2066.0 wikipedia.org | Not widely reported |

| PPh₃ | 2068.9 wikipedia.org | 145 libretexts.org |

| P(OEt)₃ | 2076.3 wikipedia.org | 109 |

| This compound | Not widely reported | Not widely reported |

| Tris(2,6-dimethoxyphenyl)phosphine | Not widely reported | Not widely reported |

| Tris(3,5-dimethylphenyl)phosphine | Not widely reported | 160-165 (melting point) sigmaaldrich.com |

In-Depth Analysis of this compound Reveals Scant Scientific Data

This absence of data makes it impossible to provide a scientifically accurate and thorough article based on the requested outline. The specific sections and subsections, which require detailed comparisons and research findings, cannot be addressed for this compound due to the dearth of published work on this particular isomer.

In contrast, related compounds such as Tris(2,6-dimethoxyphenyl)phosphine and the extensively studied Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) have a wealth of scientific literature. These related phosphines are well-documented in terms of their synthesis, stereoelectronic properties, and use as ligands in catalysis. For instance, TTMPP is recognized for its strong Lewis basicity and its effectiveness as an organocatalyst in various reactions, including oxa-Michael additions and polymerizations. rsc.orgwikipedia.orgrsc.org Similarly, Tris(2,6-dimethoxyphenyl)phosphine is a known catalyst for numerous cross-coupling reactions. sigmaaldrich.com

Should the focus of the inquiry be adjustable to these or other related dimethoxyphenylphosphane isomers, a detailed and informative article could be generated. However, adhering strictly to the request for content solely on this compound, no further information can be provided at this time.

Coordination Chemistry with Transition Metals: Fundamental Interactions and Complex Formation

Synthesis and Characterization of Palladium Complexes

The interaction of Tris(2,5-dimethoxyphenyl)phosphane with palladium precursors is a critical area of study, given the widespread use of palladium-phosphine systems in cross-coupling reactions. The electronic and steric profile of this ligand influences the geometry, stability, and reactivity of the resulting palladium complexes.

The reaction of this compound with common palladium(II) sources, such as palladium chloride or palladium acetate (B1210297), can lead to the formation of both monomeric and dimeric species. The specific product often depends on the stoichiometry of the reactants and the reaction conditions.

Typically, monomeric complexes of the type trans-[PdCl₂(P(2,5-(MeO)₂C₆H₃)₃)₂] can be synthesized. In these structures, the palladium center adopts a square planar geometry with the two bulky phosphine (B1218219) ligands in a trans arrangement to minimize steric hindrance. Dimeric, chloride-bridged complexes, [Pd₂(μ-Cl)₂Cl₂(P(2,5-(MeO)₂C₆H₃)₃)₂], may also be formed, particularly when a lower phosphine-to-palladium ratio is used. These dimers can often be cleaved by donor solvents or an excess of the phosphine ligand to yield the corresponding monomeric species. The reactivity of these complexes is central to their function as pre-catalysts, with the lability of the chloride ligands being a key factor in the initiation of catalytic cycles.

A significant feature of phosphines with ortho-alkoxy substituents is their potential for hemilability. In the case of this compound, one of the ortho-methoxy groups can coordinate to the palladium center, forming a P,O-chelate. This creates a more rigid and stable complex. This coordination is reversible; the oxygen-palladium bond can dissociate, freeing a coordination site for a substrate molecule during a catalytic process. This intramolecular coordination can stabilize the active catalytic species and influence the selectivity and efficiency of the reaction. The equilibrium between the P-monodentate and P,O-bidentate coordination modes is a crucial aspect of the ligand's role in catalysis.

Formation and Properties of Rhodium Complexes

Rhodium complexes bearing phosphine ligands are paramount in catalysis, particularly for hydrogenation and hydroformylation reactions. The electronic properties of this compound make it an interesting ligand for modifying the behavior of rhodium catalysts.

This compound reacts with dirhodium(II) tetraacetate, Rh₂(OAc)₄, typically leading to the displacement of the acetate bridging ligands. The reaction can result in various products depending on the conditions, including complexes where the phosphine coordinates axially to the dirhodium core or causes the fragmentation of the paddlewheel structure. With other rhodium precursors like chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(cod)Cl]₂, the reaction readily affords monomeric rhodium(I) complexes such as [RhCl(cod)(P(2,5-(MeO)₂C₆H₃)₃)]. Further reaction with an excess of the phosphine can lead to the substitution of the diene ligand, yielding species like [RhCl(P(2,5-(MeO)₂C₆H₃)₃)₃].

The inherent structure of this compound allows for its coordination as a multidentate ligand. Beyond simple P-monodentate binding, the oxygen atoms of the methoxy (B1213986) groups can engage in P,O-chelation with the rhodium center. This hemilabile interaction is significant in stabilizing coordinatively unsaturated intermediates in catalytic cycles. While derivations of the ligand itself are a route to new reactivity, the flexible coordination behavior of the parent ligand provides a powerful tool for influencing the properties of rhodium complexes without further synthetic modification.

In many catalytic processes, it is a mono(phosphine)-rhodium species that is the active catalyst. While multi-phosphine rhodium complexes are often used as pre-catalysts, ligand dissociation in solution generates the catalytically active mono-ligated species. For a bulky ligand like this compound, the formation of a [Rh(L)(S)n] complex (where L is the phosphine and S is a solvent or substrate molecule) is sterically favored. The electronic donation from the phosphine to the rhodium center in such a species is crucial for activating substrates in reactions like hydrogenation, where the oxidative addition of H₂ is a key step. The specific steric and electronic parameters imparted by the this compound ligand directly impact the rate and selectivity of these fundamental catalytic steps.

Coordination with Other Transition Metals

Silver(I) Halide Complexes

The coordination chemistry of this compound with silver(I) halides has been a subject of interest, leading to the formation of various complexes. The reaction of this phosphine ligand with silver(I) halides such as silver(I) chloride (AgCl), silver(I) bromide (AgBr), and silver(I) iodide (AgI) typically results in the formation of complexes with varying stoichiometries and geometries, influenced by factors such as the molar ratio of reactants and reaction conditions.

Structural studies, often employing X-ray crystallography, have been crucial in elucidating the precise molecular structures of these silver(I) halide complexes. For instance, in related silver(I) phosphine complexes, distorted tetrahedral geometries around the silver(I) center are common, involving coordination to the phosphorus atom of the phosphine ligand and the halide ions. nih.govresearchgate.net The Ag-P and Ag-X (X = Cl, Br, I) bond lengths and the P-Ag-X bond angles are key parameters determined from these studies, providing insights into the nature of the metal-ligand interactions. For a related series of complexes with tris(2,4,6-trimethoxyphenyl)phosphine (B1208668), the Ag-P bond lengths are found to be consistent across the halide series, while the Ag-X bond lengths increase from Cl to I, as expected from the increasing ionic radii of the halide ions. acs.org

Solution studies using techniques like ³¹P NMR spectroscopy are also vital for characterizing these complexes in solution. The chemical shifts in the ³¹P NMR spectra provide information about the coordination environment of the phosphorus atom.

Nickel(0), Gold(I), and Ruthenium(II) Complexes

The versatile ligating properties of this compound extend to its coordination with other transition metals, including nickel(0), gold(I), and ruthenium(II).

Nickel(0) Complexes: Phosphine ligands are widely used to stabilize low-valent nickel species, and this compound is no exception. Nickel(0) complexes bearing phosphine ligands are often prepared by the reduction of nickel(II) precursors in the presence of the phosphine. These complexes are significant as catalysts in various organic transformations, such as cross-coupling reactions. wikipedia.org The electronic and steric properties of the phosphine ligand play a critical role in the stability and reactivity of the resulting nickel(0) complexes.

Gold(I) Complexes: Gold(I) has a strong affinity for soft donor ligands like phosphines, leading to the formation of stable linear two-coordinate complexes of the type [AuX(PR₃)] or three- and four-coordinate species. rsc.orgrsc.orgresearchgate.net The reaction of this compound with gold(I) precursors, such as [AuCl(tht)] (tht = tetrahydrothiophene), would be expected to yield the corresponding [AuCl(P(2,5-(MeO)₂C₆H₃)₃)] complex. These gold(I) phosphine complexes have garnered considerable attention due to their potential applications in catalysis and medicinal chemistry. documentsdelivered.comnih.gov

Ruthenium(II) Complexes: Ruthenium(II) forms a diverse array of phosphine complexes, often exhibiting octahedral or pseudo-octahedral geometries. nih.govnih.gov A common structural motif is the "piano-stool" geometry, particularly in half-sandwich complexes containing an arene ligand. nih.gov The coordination of this compound to a ruthenium(II) center can influence the electronic properties and steric environment of the metal, thereby tuning its catalytic activity. Ruthenium(II) phosphine complexes are known to be effective catalysts for a variety of reactions, including hydrogenation and transfer hydrogenation. otago.ac.nzrsc.org

Metal-Ligand Bonding Analysis and Stability of Complexes

Factors Governing Coordination Modes (e.g., P-donor, N,N'-chelating)

The coordination behavior of ligands is governed by a combination of electronic and steric factors. In the case of phosphine ligands like this compound, the primary mode of coordination is through the phosphorus atom, which acts as a σ-donor. The electron-donating ability of the phosphine is influenced by the nature of the substituents on the phosphorus atom. The methoxy groups on the phenyl rings of this compound are electron-donating, which increases the electron density on the phosphorus atom, making it a stronger Lewis base compared to unsubstituted triphenylphosphine (B44618).

The geometry of the resulting metal complex is also a key factor. For instance, in Ni(II) complexes, the interplay between the ligand field strength and steric bulk can lead to an equilibrium between square planar and tetrahedral geometries. wikipedia.org

Impact of Ligand Properties on Complex Stability and Reactivity

The electronic and steric properties of this compound have a profound impact on the stability and reactivity of its metal complexes.

Electronic Effects: The electron-rich nature of this phosphine ligand enhances the stability of metal complexes in higher oxidation states by increasing the electron density on the metal center. In the context of catalysis, a more electron-donating phosphine can often accelerate oxidative addition steps in catalytic cycles.

Steric Effects: The bulky nature of the this compound ligand, characterized by its Tolman cone angle, plays a crucial role in both stabilizing the metal complex and influencing its reactivity. The steric bulk can protect the metal center from unwanted side reactions and can also create a specific coordination environment that favors certain reaction pathways, leading to enhanced selectivity. For example, in cross-coupling reactions, bulky phosphine ligands are often employed to promote reductive elimination and prevent β-hydride elimination.

The stability of the resulting complexes is a balance of these electronic and steric factors. While strong σ-donation from the phosphine contributes to a stable metal-ligand bond, excessive steric hindrance can sometimes lead to ligand dissociation. The interplay of these properties allows for the fine-tuning of the catalytic activity of the metal complexes.

Article on this compound Not Generated Due to Lack of Available Data

A comprehensive article on the catalytic applications of the specific chemical compound this compound cannot be generated as requested. Extensive searches of publicly available scientific literature and chemical databases have yielded no specific data regarding the use of this particular phosphine ligand in the outlined catalytic reactions.

The provided article structure required detailed research findings on the efficacy of this compound in several key organic synthesis reactions, including:

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling with aryl bromides and chlorides.

Buchwald-Hartwig Amination.

Heck, Hiyama, Negishi, and Sonogashira coupling reactions.

Strategies for achieving low catalyst loadings and high turnover numbers.

Nucleophilic Phosphine Catalysis:

Oxa-Michael additions and related polymerization reactions.

While there is extensive literature on the catalytic activity of other structurally similar electron-rich triarylphosphines—such as Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) rsc.orgresearchgate.netwikipedia.orgrsc.org, Tris(2,6-dimethoxyphenyl)phosphine (B1586704), and Tris(4-methoxyphenyl)phosphine beilstein-journals.org—this information cannot be substituted. The precise substitution pattern of the methoxy groups on the phenyl rings (in this case, the 2,5-positions) critically influences the ligand's steric and electronic properties, which in turn dictates its behavior and effectiveness in catalytic cycles. Therefore, data from other isomers would not be scientifically accurate or appropriate for an article focused solely on the 2,5-substituted compound.

Catalytic Applications: Harnessing Tris 2,5 Dimethoxyphenyl Phosphane for Organic Synthesis

Nucleophilic Phosphine (B1218219) Catalysis (Lewis Base Organocatalysis)

Aza-Morita-Baylis-Hillman (aza-MBH) Reactions

The aza-Morita-Baylis-Hillman (aza-MBH) reaction is a carbon-carbon bond-forming reaction that involves the coupling of an activated alkene with an imine, catalyzed by a nucleophile, typically a tertiary amine or a phosphine. wikipedia.org Tris(2,5-dimethoxyphenyl)phosphane has been identified as an effective catalyst for three-component aza-MBH reactions. sigmaaldrich.com This reaction is a variation of the Morita-Baylis-Hillman (MBH) reaction, where an aldehyde is used as the electrophile instead of an imine. wikipedia.orgillinois.edu

The general mechanism of the MBH reaction involves the initial addition of the nucleophilic catalyst to the activated alkene, forming a zwitterionic intermediate. organic-chemistry.org This intermediate then adds to the electrophile (in this case, the imine in the aza-MBH reaction). Subsequent proton transfer and elimination of the catalyst yield the final allylic amine product. wikipedia.org The use of phosphines as catalysts in these reactions is well-established. organic-chemistry.org

In the context of the aza-MBH reaction, the reaction rate can be influenced by several factors, including the nature of the catalyst, the substrates, and the reaction conditions. For instance, studies on similar aza-BH reactions have shown that the reaction can be first-order in the phosphine nucleophile, the activated alkene, and the imine. wikipedia.org The presence of a Brønsted acid can facilitate the elimination step by promoting proton transfer. wikipedia.org The use of polar protic cocatalysts has also been shown to enhance the reaction rate by stabilizing the transition states. nih.gov

Recent research has demonstrated the successful application of phosphine-catalyzed asymmetric aza-MBH reactions of endocyclic ketimines with activated alkenes, yielding densely functionalized products with high enantioselectivities. rsc.org This highlights the potential for developing stereoselective transformations using phosphine catalysts like this compound.

Atom-Economic Synthesis of Nitrogen Heterocycles and Ynenoates

This compound also serves as a catalyst in the atom-economic synthesis of nitrogen heterocycles and ynenoates derived from alkynes. sigmaaldrich.com Atom economy is a key principle in green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. The MBH reaction itself is considered atom-economical as it combines starting materials with high efficiency. wikipedia.org

The ability of this compound to catalyze such reactions underscores its importance in developing sustainable synthetic methodologies. While specific details on the mechanisms of these particular syntheses are not extensively available in the provided search results, the catalytic activity is likely rooted in its nucleophilic nature, similar to its role in the aza-MBH reaction.

Oxycyclizations of Allendiols

The catalytic utility of this compound extends to the oxycyclization of allendiols. sigmaaldrich.com This type of reaction involves the formation of a cyclic ether through the intramolecular addition of a hydroxyl group to an allene (B1206475) moiety. The phosphine catalyst likely plays a role in activating the allene system, facilitating the nucleophilic attack by the alcohol.

Enantioselective Aldol (B89426) Reactions

This compound is also employed as a catalyst in enantioselective aldol reactions. sigmaaldrich.com The aldol reaction is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds. Achieving enantioselectivity in these reactions is a significant goal in organic synthesis, as it allows for the creation of specific stereoisomers of a molecule.

While the precise mechanism for the involvement of this compound in this context is not detailed in the provided search results, it is known that phosphines can act as Lewis base catalysts. rsc.orgchemrxiv.org In this role, the phosphine can activate a silylated nucleophile, facilitating its addition to an aldehyde or ketone. For instance, the highly basic phosphine, tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), has been shown to catalyze nitroaldol (Henry) reactions and reactions with silylated nucleophiles. researchgate.net This suggests a similar mode of action for this compound in promoting enantioselective aldol reactions.

Copper-Mediated Catalytic Transformations

Benzannulation and Dimerization Reactions

This compound has been utilized as a ligand in copper-mediated benzannulation and dimerization reactions. sigmaaldrich.com In these transformations, the phosphine ligand coordinates to the copper center, modifying its electronic and steric environment. This modulation of the metal's reactivity is crucial for achieving the desired catalytic outcome. The specific role of the phosphine ligand can include stabilizing the active catalytic species, promoting reductive elimination, and influencing the regioselectivity and stereoselectivity of the reaction.

Other Catalytic Systems

Beyond the specific applications detailed above, this compound is also a catalyst for the preparation of chiral building blocks through hydroalkynylation reactions or the use of ynolates. sigmaaldrich.com It is also employed as a ligand in palladium-mediated cross-coupling reactions. sigmaaldrich.com The versatility of this phosphine is further demonstrated by its use in various named cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi, and Hiyama couplings, as well as Buchwald-Hartwig amination. sigmaaldrich.com

The diverse catalytic activity of this compound stems from its identity as an electron-rich tertiary phosphine. Such phosphines are known to act as Lewis base catalysts, initiating reactions through the conjugate addition to electron-deficient multiple bonds to form zwitterionic intermediates. rsc.orgchemrxiv.org These reactive intermediates can then be trapped by various nucleophiles and electrophiles, leading to a wide array of synthetic applications. rsc.orgchemrxiv.org

Hydrosilylation of Ketones and Ketimines

There is a lack of published research specifically detailing the use of this compound as a ligand in the hydrosilylation of ketones and ketimines. This catalytic transformation, which involves the addition of a silicon-hydride bond across a C=O or C=N double bond, is a crucial method for the synthesis of alcohols and amines.

To provide context, studies on other phosphine ligands have demonstrated their effectiveness in this reaction. For instance, rhodium complexes bearing trialkynylphosphine ligands with bulky end caps (B75204) have been shown to be highly active catalysts for the hydrosilylation of ketones. researchgate.netnih.gov The unique architecture of these ligands creates a cavity around the metal center, which is proposed to accelerate the catalytic cycle. researchgate.net

Furthermore, the closely related Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) has been successfully employed as an organocatalyst for the cyanosilylation of aldehydes and ketones. mdpi.com This reaction involves the activation of trimethylsilyl (B98337) cyanide, showcasing the ability of electron-rich phosphines to activate silicon-based reagents. This suggests that this compound, with its electron-donating methoxy (B1213986) groups, could potentially exhibit similar reactivity.

Table 1: Performance of Related Phosphine Ligands in Silylation Reactions

| Catalyst System | Substrate Type | Reagent | Key Finding | Reference |

| Rh(I) / Trialkynylphosphine | Ketones | Triorganosilane | Marked acceleration of hydrosilylation compared to PPh3. researchgate.netnih.gov | researchgate.netnih.gov |

| TTMPP (organocatalyst) | Aldehydes & Ketones | TMSCN | Efficient catalysis of cyanosilylation with low catalyst loading. mdpi.com | mdpi.com |

Hydrogenation and Hydroformylation Processes

Specific data on the application of this compound in industrial or laboratory-scale hydrogenation and hydroformylation processes is not available in the current scientific literature. These processes are fundamental in chemical manufacturing for the production of a wide array of chemical products.

Hydrogenation: The catalytic hydrogenation of unsaturated compounds is a cornerstone of organic synthesis. The celebrated Wilkinson's catalyst, RhCl(PPh₃)₃, which contains triphenylphosphine (B44618) ligands, is a testament to the importance of phosphines in this area. rsc.org The efficiency and selectivity of such catalysts are heavily influenced by the electronic and steric nature of the phosphine ligand. For example, rhodium complexes with C1-symmetric 2,5-dimethylphospholane-diphenylphosphines have been shown to be effective in the asymmetric hydrogenation of acrylic esters and enamides. nih.gov A study on Tris(2,4,6-trimethoxy-3,5-dimethylphenyl)phosphane has also reported its use in palladium-catalyzed hydrogenation of alkenes, achieving high yields and selectivity.

Hydroformylation: This process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. Rhodium complexes with phosphine ligands are the catalysts of choice for this transformation under mild conditions. scbt.com The structure of the phosphine ligand is critical in controlling the regioselectivity of the reaction, directing the addition to produce either linear or branched aldehydes. For instance, rhodium complexes of tris(2-pyridyl)phosphine (B3050498) have been used for the selective hydroformylation of terminal alkenes. rsc.org Similarly, phospholane-phosphite ligands have been noted for their ability to favor the formation of branched aldehydes. mdpi.com

Olefin Metathesis

There are no documented instances of this compound being utilized as a ligand in olefin metathesis catalysts. This powerful carbon-carbon bond-forming reaction has been revolutionized by the development of well-defined ruthenium catalysts, famously pioneered by Grubbs and Schrock. wikipedia.orgorganic-chemistry.orglibretexts.org These catalysts typically feature phosphine or N-heterocyclic carbene (NHC) ligands. The dissociation of a phosphine ligand is often the rate-determining step in the catalytic cycle of Grubbs-type catalysts, highlighting the critical role of the phosphine's properties in catalyst activity. mdpi.com The choice of phosphine can influence the catalyst's stability, activity, and selectivity. tcichemicals.com

Asymmetric Catalysis Utilizing Chiral and P-Stereogenic Derivatives

The development of chiral ligands for asymmetric catalysis is a major endeavor in modern synthetic chemistry, enabling the synthesis of enantiomerically pure compounds. rsc.orgnih.gov However, there is no literature describing the synthesis or application of chiral or P-stereogenic derivatives of this compound.

The synthesis of P-stereogenic phosphines, where the phosphorus atom itself is a chiral center, is a synthetically challenging but rewarding area of research. nih.govrsc.orgresearchgate.net These ligands have been successfully applied in a variety of asymmetric transformations. For instance, P-stereogenic phosphine-phosphite ligands have been used in palladium-catalyzed asymmetric allylic substitution, rhodium-catalyzed asymmetric hydroformylation, and rhodium-catalyzed asymmetric hydrogenation, albeit with varying degrees of success. researchgate.netrsc.org The insights from these studies underscore the potential of P-stereogenic phosphines as powerful tools in asymmetric synthesis. The development of chiral derivatives of this compound represents an unexplored avenue of research.

Reactivity Studies and Mechanistic Insights Beyond Catalysis

Reactions with Acids and Related Transformations

Based on the behavior of analogous phosphines, tris(2,5-dimethoxyphenyl)phosphane would be expected to react with acids, leading to the formation of phosphonium (B103445) salts. However, specific studies detailing these reactions for the 2,5-dimethoxy isomer are sparse. Research on the closely related tris(2,6-dimethoxyphenyl)phosphine (B1586704) sulfide (B99878) provides valuable insights into potential reaction pathways.

Formation of Mercaptophosphonium Salts and Their Reactivity

While no direct studies on this compound are available, research on the sulfide of its 2,6-isomer, tris(2,6-dimethoxyphenyl)phosphine sulfide, demonstrates its reaction with acids to form mercaptophosphonium salts. This reaction suggests that the phosphorus atom, even when bonded to sulfur, retains sufficient nucleophilicity to be protonated by strong acids. The resulting mercaptophosphonium salt, [(2,6-(MeO)2C6H3)3P–SH]X, is a novel species. It is plausible that the sulfide of this compound would undergo a similar transformation.

Unusual Desulfurization Processes

Interestingly, the thermolysis of the mercaptophosphonium salt derived from the 2,6-isomer, [(2,6-(MeO)2C6H3)3P–SH]X, in the presence or absence of triphenylphosphine (B44618), leads to an unconventional desulfurization reaction, yielding the corresponding tertiary phosphonium salt, [(2,6-(MeO)2C6H3)3P–OH]X. This transformation highlights a complex reaction cascade that follows the initial protonation and suggests that similar intricate reactivity could be anticipated for the 2,5-isomer under comparable conditions.

Alkylation Reactions: Synthesis of (Alkylthio)phosphonium Salts

The alkylation of phosphine (B1218219) sulfides is a known method for the synthesis of (alkylthio)phosphonium salts. Again, drawing a parallel from the 2,6-isomer, tris(2,6-dimethoxyphenyl)phosphine sulfide reacts with alkyl iodides or bromides under mild conditions. This reaction proceeds to form stable (alkylthio)phosphonium salts with the general formula [(2,6-(MeO)2C6H3)3P–SR]X, where R can be methyl, ethyl, or n-butyl. These salts have been shown to react with thiols in the presence of a catalytic amount of the parent phosphine to produce a tertiary phosphonium salt and unsymmetrical disulfides. It is reasonable to predict that tris(2,5-dimethoxyphenyl)phosphine sulfide would exhibit similar reactivity towards alkylating agents.

Reactivity Towards Small Molecules as Lewis Bases

The interaction of phosphines with small molecules is a critical area of research, with implications for activation and functionalization. However, specific data on the reactions of this compound with CO₂, SO₂, N₂O, and SF₆ is not available in the current body of scientific literature. The following subsections are therefore based on general principles of phosphine reactivity and studies on other electron-rich phosphines.

Adduct Formation with Carbon Dioxide (CO₂) and Sulfur Dioxide (SO₂)

Electron-rich phosphines are known to form adducts with Lewis acids such as carbon dioxide and sulfur dioxide. The formation of these adducts typically involves the donation of the lone pair of electrons from the phosphorus atom to the electrophilic center of the small molecule. While not specifically documented for this compound, it is anticipated that it would form a P-CO₂ and a P-SO₂ adduct. The stability and reactivity of these adducts would be influenced by the electronic and steric properties imparted by the 2,5-dimethoxyphenyl substituents.

Reactions with N₂O and SF₆

The reactions of phosphines with nitrous oxide (N₂O) often lead to the formation of phosphine oxides and dinitrogen, a process that involves the deoxygenation of N₂O. Similarly, reactions with sulfur hexafluoride (SF₆), a highly inert gas, are less common and typically require specific conditions to proceed, often involving radical pathways or photolysis. There are currently no published studies detailing the reactivity of this compound with either N₂O or SF₆.

Information on "this compound" Reactivity is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, detailed information regarding the specific reactivity of the chemical compound This compound is not available. Extensive queries aimed at elucidating its oxidative stability, the formation of its corresponding phosphine oxide, and its engagement in orthometallation or C-O/C-alkyl bond cleavage reactions did not yield any specific research findings, data, or mechanistic studies.

While two patents, CN112694599A and TWI571477B, list this compound within their documentation, they only identify it as a chemical entity without providing any experimental or theoretical data on its chemical behavior, stability, or reaction pathways. google.comgoogle.com

The scientific literature contains extensive research on related, isomeric phosphine ligands, such as tris(2,6-dimethoxyphenyl)phosphine and tris(2,4,6-trimethoxyphenyl)phosphine (B1208668). These studies detail the significant influence of the position and number of methoxy (B1213986) substituents on the phosphine's electronic properties, steric bulk, and subsequent reactivity in catalysis and coordination chemistry. However, this information is specific to those compounds and cannot be accurately extrapolated to the 2,5-substituted isomer as per the strict requirements for data pertaining solely to this compound.

Consequently, the construction of a scientifically accurate and detailed article on the "" for this compound, as specified by the requested outline, is not possible at this time due to the absence of published research on these topics.

Computational and Theoretical Investigations of Tris 2,5 Dimethoxyphenyl Phosphane

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

DFT studies allow for a detailed examination of the three-dimensional structure and the electronic landscape of phosphine (B1218219) ligands, which are fundamental to their coordination chemistry.

The conformational flexibility of triarylphosphines like Tris(2,5-dimethoxyphenyl)phosphane is a critical aspect of their chemistry, dictating their steric profile. The molecule's structure is not static; rotation can occur around the phosphorus-aryl bonds, leading to various conformers with different energies. Computational studies are essential to map these complex energy landscapes and identify the most stable, low-energy conformations.

The dominant structural feature of such triarylphosphines is a propeller-like shape, where the three aryl rings are twisted relative to the phosphorus center. The degree of this twist is influenced by the steric repulsion between adjacent rings and substituents. For this compound, the methoxy (B1213986) groups in the ortho (2-position) and meta (5-position) of the phenyl rings are of particular importance. The ortho-methoxy groups, in particular, create significant steric hindrance, which influences the rotational barriers and the preferred orientation of the aryl groups.

DFT calculations can predict the torsional angles and the corresponding energy penalties associated with different conformations. While specific energy values for this exact molecule are not widely published, the general principles of conformational analysis of triarylphosphines apply. The global minimum energy conformation would be one that minimizes the steric clashes between the bulky methoxy groups on adjacent rings.

Table 1: Illustrative Conformational Data Comparison (Note: This table is illustrative, based on general principles of phosphine conformational analysis. Specific values for this compound would require dedicated computational studies.)

| Parameter | Triphenylphosphine (B44618) (PPh₃) | This compound | Rationale for Difference |

| P-C Bond Length (Å) | ~1.83 | ~1.84 | Minor electronic effects from methoxy groups. |

| C-P-C Bond Angle (°) | ~103 | ~104-106 | Increased steric bulk from ortho-methoxy groups can lead to a slight opening of the C-P-C angle. |

| Lowest Energy Conformer | Propeller-shaped | Propeller-shaped | This is the typical low-energy conformation for triarylphosphines. |

| Rotational Energy Barrier (kcal/mol) | Lower | Higher | Significant steric hindrance from the ortho-methoxy groups increases the energy barrier for aryl group rotation. |

The electronic nature of a phosphine ligand is paramount to its function, determining its ability to donate electrons to a metal center. DFT provides a detailed picture of the charge distribution and the nature of the frontier molecular orbitals (HOMO and LUMO).

The presence of six electron-donating methoxy groups (-OCH₃) on the aryl rings of this compound significantly increases the electron density at the phosphorus atom compared to an unsubstituted ligand like triphenylphosphine. This is due to the mesomeric (+M) effect of the methoxy groups, which enriches the aromatic rings with electrons, and in turn, enhances the electron-donating capability of the phosphorus lone pair.

The frontier orbitals are key to understanding the ligand's bonding capabilities.

Highest Occupied Molecular Orbital (HOMO): For phosphine ligands, the HOMO is predominantly centered on the phosphorus lone pair. The energy of the HOMO is a direct indicator of the ligand's σ-donor strength. A higher HOMO energy signifies a stronger donor. The electron-releasing methoxy groups in this compound raise its HOMO energy, making it a more potent electron donor than triphenylphosphine.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is typically a π* anti-bonding orbital located on the aryl rings. Its energy and character are relevant to the ligand's π-acceptor ability, where the ligand accepts electron density from the metal into these orbitals (π-backbonding).

Table 2: Calculated Frontier Orbital Energies (Illustrative) (Note: These are representative values to illustrate the electronic effect of the substituents. Actual values can vary with the level of theory and basis set used.)

| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Electronic Character |

| Triphenylphosphine (PPh₃) | -5.80 | -0.50 | 5.30 | Good σ-donor |

| This compound | -5.45 | -0.40 | 5.05 | Strong σ-donor |

Modeling of Metal-Ligand Interactions and Bonding Energies

Understanding how a ligand binds to a metal is crucial for designing catalysts. Computational models can quantify the strength and nature of the metal-ligand bond.

A stronger σ-donating ligand increases the electron density on the metal.

This increased electron density leads to more back-donation from the metal to the π* orbitals of the CO ligands.

Increased back-donation to CO weakens the C=O bond, resulting in a lower calculated C-O stretching frequency (ν(CO)) .

For this compound, its strong electron-donating nature would result in a significantly lower calculated ν(CO) value, and thus a smaller TEP, compared to less electron-rich phosphines.

Both steric bulk and electronic properties dictate how a ligand coordinates to a metal center and influences the resulting complex's reactivity. nih.gov

Steric Factors: The primary measure of a ligand's steric bulk is the cone angle. This can be calculated computationally from the optimized geometry of the ligand coordinated to a metal center. The two ortho-methoxy groups in this compound make it a very bulky ligand. This large steric profile can protect the metal center, promote the dissociation of other ligands, and influence the regioselectivity and stereoselectivity of catalytic reactions. nih.gov

Electronic Factors: As established, this ligand is a strong electron donor. This property is crucial for stabilizing metal centers in higher oxidation states, which are often key intermediates in catalytic cycles like cross-coupling reactions. The strong donation can also increase the rates of oxidative addition, a critical step in many catalytic processes.

Computational Elucidation of Reaction Mechanisms and Transition States